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Compound of Interest

Compound Name: Leucokinin VIII

Cat. No.: B1574833 Get Quote

Introduction

Leucokinins (LKs) are a family of neuropeptides found in numerous insect and other

invertebrate species that play crucial roles as neuromodulators and hormones.[1][2]

Leucokinin VIII (LK-VIII) is a member of this family, first identified in the cockroach

Leucophaea maderae, and is characterized by its myotropic (muscle-stimulating) activity,

particularly on visceral muscles.[1][3] LKs are potent modulators of gut motility, influencing the

frequency and amplitude of contractions in the foregut, midgut, and hindgut.[4] This activity is

critical for regulating digestive processes, meal size, and overall metabolic homeostasis.

The Leucokinin signaling system in insects is homologous to the tachykinin system in

vertebrates, making it a valuable model for studying the fundamental mechanisms of

neuropeptide control of visceral functions. For researchers and drug development

professionals, LK-VIII serves as a powerful tool to investigate the physiological regulation of gut

motility, explore potential targets for novel insecticides, and screen for compounds that may

modulate gastrointestinal function in a conserved system.

Mechanism of Action: The Leucokinin Signaling Pathway

Leucokinin VIII exerts its effects by binding to a specific Leucokinin Receptor (LKR), a G-

protein coupled receptor (GPCR). Upon binding, the LKR activates a downstream signaling

cascade, primarily through a Gq protein, leading to the activation of Phospholipase C (PLC).

PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate

(IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors
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on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the

cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is the key event that leads

to the contraction of visceral smooth muscle cells in the gut wall.
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Caption: Leucokinin VIII signal transduction pathway in a gut smooth muscle cell.

Quantitative Data on Leucokinin Activity
The following table summarizes quantitative data on the effects of Leucokinins on gut muscle

contractility and receptor activation from various studies. This data is essential for determining

appropriate concentration ranges for in vitro experiments.
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Peptide/Co
mpound

Preparation
/ Assay

Species
Measured
Effect

Effective
Concentrati
on / EC₅₀

Reference(s
)

Leucokinins I-

IV

Isolated

Hindgut

Contraction

Leucophaea

maderae

Threshold

contractile

response (5-

10% above

baseline)

3 x 10⁻¹⁰ M

Leucokinins I-

IV

Isolated

Hindgut

Contraction

Leucophaea

maderae

Maximum

contractile

response

2.1 x 10⁻⁷ M

Leucokinin

VIII

Isolated

Malpighian

Tubule Fluid

Secretion

Drosophila

melanogaster

Inhibition of

fluid secretion

(low

concentration

)

Threshold:

10⁻¹¹ M

Leucokinin

VIII

Isolated

Malpighian

Tubule Fluid

Secretion

Drosophila

melanogaster

Stimulation of

fluid secretion

(high

concentration

)

Threshold:

3.5 x 10⁻⁹ M

HcLKs

(Leucokinins)

LKR

activation in

heterologous

expression

system

(Calcium

Assay)

Hyphantria

cunea

Dose-

dependent

LKR

activation

EC₅₀: 8.44–

90.44 nM

Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of Leucokinin VIII
on gut motility.
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Protocol 1: Ex Vivo Insect Hindgut Motility Assay
This protocol describes the measurement of visceral muscle contractions in an isolated insect

hindgut preparation using an organ bath setup.

Materials:

Insect saline solution (e.g., modified Ringer's solution, specific composition depends on the

insect species)

Leucokinin VIII stock solution (dissolved in distilled water or appropriate solvent)

Organ bath system with temperature control (e.g., 25-30°C) and aeration (95% O₂ / 5% CO₂)

Isotonic force transducer and data acquisition system

Dissection microscope, fine forceps, and scissors

Suture thread or insect pins

Procedure:

Tissue Preparation:

Anesthetize the insect (e.g., by cooling) and dissect under a microscope in a dish filled

with cold, oxygenated insect saline.

Carefully excise the hindgut, removing any adhering fat body and Malpighian tubules.

Flush the lumen gently with fresh saline to remove its contents.

Organ Bath Setup:

Mount the hindgut segment vertically in a 5-10 ml organ bath containing oxygenated saline

at the appropriate temperature.

Attach the oral end to a fixed hook or pin at the bottom of the chamber and the anal end to

the isotonic force transducer using suture thread.
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Apply a minimal initial tension (e.g., 0.1-0.2 g) and allow the tissue to equilibrate for 30-60

minutes. Wash the preparation with fresh saline every 15 minutes until a stable baseline of

spontaneous contractions is achieved.

Experimental Procedure:

Record the baseline spontaneous contractile activity (frequency and amplitude) for 10-15

minutes.

Add Leucokinin VIII to the organ bath to achieve the desired final concentration (e.g.,

starting from 10⁻¹¹ M). It can be added cumulatively to generate a dose-response curve.

Allow the tissue to respond to each concentration until a stable effect is observed (typically

5-10 minutes) before adding the next concentration.

Record the changes in contraction frequency and amplitude.

Data Analysis:

Measure the frequency (contractions per minute) and amplitude (in millinewtons or grams)

of contractions before and after the addition of LK-VIII.

Express the response as a percentage change from the baseline.

If a dose-response curve was generated, calculate the EC₅₀ value (the concentration that

produces 50% of the maximal response).
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Ex Vivo Gut Motility Assay Workflow
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Caption: Workflow for the ex vivo insect gut motility assay.

Protocol 2: Calcium Imaging of Gut Preparations
This protocol uses a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4) to visualize

changes in intracellular calcium [Ca²⁺]ᵢ in enteric neurons or smooth muscle cells in response

to Leucokinin VIII.

Materials:

Calcium imaging dye (e.g., Fluo-4 AM) and Pluronic F-127

Fluorescence microscopy setup with a suitable camera and light source

Perfusion system for solution exchange
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Insect saline solution

Leucokinin VIII stock solution

Procedure:

Tissue Preparation and Dye Loading:

Dissect the gut tissue as described in Protocol 1. Pin the tissue flat in a small imaging

chamber with a glass coverslip bottom.

Prepare a loading solution of Fluo-4 AM (e.g., 5-10 µM) with Pluronic F-127 (e.g., 0.02%)

in insect saline.

Incubate the tissue in the loading solution for 30-60 minutes at room temperature in the

dark.

Wash the preparation thoroughly with fresh saline for at least 20 minutes to allow for de-

esterification of the dye.

Imaging:

Mount the chamber on the stage of the fluorescence microscope.

Continuously perfuse the tissue with oxygenated saline.

Acquire baseline fluorescence images at a set frequency (e.g., 1-10 Hz).

Switch the perfusion solution to one containing a known concentration of Leucokinin VIII.

Record the changes in fluorescence intensity over time.

Data Analysis:

Select regions of interest (ROIs) corresponding to individual cells or cell clusters.

Measure the average fluorescence intensity within each ROI for each frame.
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Express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence (F -

F₀) and F₀ is the baseline fluorescence.

Correlate the peaks in the fluorescence signal with the application of LK-VIII.

Protocol 3: Intracellular Electrophysiology of Visceral
Muscle
This protocol measures direct changes in the membrane potential of gut smooth muscle cells in

response to Leucokinin VIII.

Materials:

Electrophysiology rig with amplifier, micromanipulators, and data acquisition system

Glass microelectrodes (filled with 3 M KCl, resistance 20-50 MΩ)

Dissected gut preparation pinned in a recording chamber

Perfusion system

Leucokinin VIII stock solution

Procedure:

Preparation:

Prepare and mount the gut tissue as for calcium imaging. Ensure the tissue is stable and

minimally stretched.

Recording:

Using a micromanipulator, carefully advance a glass microelectrode to impale a smooth

muscle cell. A successful impalement is indicated by a sharp drop to a stable negative

resting membrane potential (typically -40 to -60 mV).

Record the baseline electrical activity, which may include spontaneous slow waves or

spike potentials.
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Drug Application:

Once a stable recording is established, perfuse the chamber with saline containing

Leucokinin VIII.

Record the changes in membrane potential, noting any depolarization, increased

frequency of spike potentials, or changes in slow wave activity.

Data Analysis:

Measure the resting membrane potential, amplitude, and frequency of electrical events

before and after LK-VIII application.

Quantify the magnitude of depolarization and the change in spike frequency.

Functional Roles of Leucokinin Signaling
Leucokinin signaling is pleiotropic, meaning it regulates multiple physiological processes.

Understanding its role in gut motility requires acknowledging its interconnected functions, which

are crucial for maintaining organismal homeostasis.
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Caption: Diverse physiological functions modulated by Leucokinin signaling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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